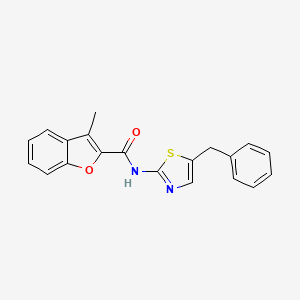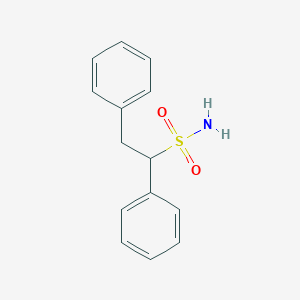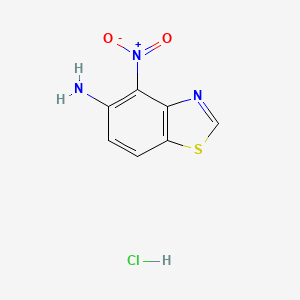
1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride is a fluorinated organic compound with the molecular formula C5H9F2N·HCl. It is known for its unique structural features, including a cyclopropane ring and a difluoroethyl group, which contribute to its distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activity.
准备方法
The synthesis of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a carbene precursor under suitable conditions.
Introduction of Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoroethyl halides and a suitable base to facilitate the substitution.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The hydrochloride salt can undergo hydrolysis in the presence of water, leading to the formation of the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Its unique properties may contribute to the development of new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials, where its reactivity and stability are advantageous.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
相似化合物的比较
1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:
1-(2,2-Dichloroethyl)cyclopropan-1-amine;hydrochloride: This compound has a dichloroethyl group instead of a difluoroethyl group, which affects its reactivity and biological activity.
1-(2,2-Difluoroethyl)cyclopropan-1-amine: The free amine form without the hydrochloride salt, which may have different solubility and stability properties.
1-(2,2-Difluoroethyl)cyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
属性
IUPAC Name |
1-(2,2-difluoroethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4(7)3-5(8)1-2-5;/h4H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHCSBPTGQJBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)






![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)

![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)

